molecular formula C15H12O3 B074228 Methyl 9-hydroxyfluorene-9-carboxylate CAS No. 1216-44-0

Methyl 9-hydroxyfluorene-9-carboxylate

Cat. No. B074228
CAS RN: 1216-44-0
M. Wt: 240.25 g/mol
InChI Key: AJKQZRAAQMBNKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 9-hydroxyfluorene-9-carboxylate can be synthesized via palladium-catalyzed cross-coupling and annulation cascades. These methods provide a straightforward approach to form 9-hydroxyfluorenes, extending to 9-amino-fluorenes by incorporating amines. This synthesis involves a tandem Suzuki/phenolic aldolisation sequence, confirmed through X-ray structures and NMR studies highlighting the presence of intermolecular O-H...N hydrogen bonding (François et al., 2018).

Molecular Structure Analysis

The molecular structure and geometry of Methyl 9-hydroxyfluorene-9-carboxylate have been elucidated using various spectroscopic techniques. The IR, UV, and NMR spectra provided insights into the compound's structure, supported by optimization through the MNDO method. These studies show that the positions of the substituents (hydroxy and carboxyl groups) are unsymmetrical to the fluorene plane, lying on opposite sides (Yu & Da, 1992).

Chemical Reactions and Properties

Methyl 9-hydroxyfluorene-9-carboxylate undergoes various chemical reactions, demonstrating its versatility in organic synthesis. Its reactivity has been explored in hydroperoxidation reactions, where it gets metabolized to 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene, showcasing its potential in biological and chemical transformations (Chen, Ruo, & Gurka, 1985).

Physical Properties Analysis

The physical properties of Methyl 9-hydroxyfluorene-9-carboxylate, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. However, specific studies focusing solely on these properties were not identified, indicating a gap in the literature that may require further research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical species, and electrochemical behavior, are essential for understanding the applications of Methyl 9-hydroxyfluorene-9-carboxylate. Studies have shown its involvement in redox reactions, highlighting the different behaviors depending on the substitution at the 9-position, which significantly impacts its electrochemical properties (Nuntnarumit & Hawley, 1982).

Scientific Research Applications

Application in Organometallic Chemistry

  • Specific Scientific Field : Organometallic Chemistry .
  • Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as 9-Hydroxy-9-fluorenecarboxylic acid, has been used in the synthesis of a hexameric organooxotin prismane .

Application in Pesticide Analysis

  • Specific Scientific Field : Pesticide Analysis .
  • Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is used as an analytical standard in pesticide analysis .

Application in Plant Growth Regulation

  • Specific Scientific Field : Plant Growth Regulation .
  • Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Morphactin, has been used in studies related to plant growth regulation .
  • Methods of Application or Experimental Procedures : Different concentrations of the morphactin were added at 40 days after sowing by foliar application .
  • Summary of Results or Outcomes : The morphactin treatments significantly decreased the plant height (14.88 and 21.44% inhibition of stem elongation under the two irrigation regimes, respectively), while they increased the number of branches .

Application in Pesticide Analysis

  • Specific Scientific Field : Pesticide Analysis .
  • Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is used as an analytical standard in pesticide analysis .

Application in Plant Growth Regulation

  • Specific Scientific Field : Plant Growth Regulation .
  • Summary of the Application : Methyl 9-hydroxyfluorene-9-carboxylate, also known as Morphactin, has been used in studies related to plant growth regulation .
  • Methods of Application or Experimental Procedures : Different concentrations of the morphactin (0, 50 and 200 mg L -1) were added at 40 days after sowing by foliar application .
  • Summary of Results or Outcomes : The morphactin treatments significantly decreased the plant height (14.88 and 21.44% inhibition of stem elongation under the two irrigation regimes, respectively), while they increased the number of branches .

properties

IUPAC Name

methyl 9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKQZRAAQMBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034729
Record name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-hydroxyfluorene-9-carboxylate

CAS RN

1216-44-0
Record name Flurenol-methyl [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 9-hydroxyfluorene-9-carboxylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351
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Record name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLURECOL-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

50.4 g (0.223 mol) 9-hydroxy-9-fluorenecarboxylic acid are dissolved in 500 ml of methanol, combined with 5 ml (0.089 mol) conc. sulphuric acid and refluxed for 1 hour. After cooling 100 ml sodium hydrogen carbonate solution (about pH 8) are added, and the methanol is largely distilled off under reduced pressure. The residue remaining is extracted with dichloromethane and water, the organic phase is dried and evaporated to dryness.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

9-Hydroxy-9H-fluorene-9-carboxylic acid (Aldrich Chemical, Inc.) (20.0 g, 88.4 mmol) was added to 100 mL methanol saturated with hydrogen chloride and mixture was stirred at reflux for 4 h. The crystalline material obtained on cooling was collected by filtration and washed with cold 1:1 ethyl acetate/hexane to provide after drying (1), 15.8 g (74%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

50.4 g (0.223 mol) of 9-hydroxy-9-fluorenecarboxylic acid is dissolved in 500 mL of methanol, combined with 5 mL (0.089 mol) of concentrated sulfuric acid and refluxed for 1 hour. After cooling, 100 mL of sodium hydrogen carbonate solution (approx. pH 8) is added and the methanol is largely evaporated down. It is extracted with dichloromethane and water; the organic phase is dried and evaporated to dryness. The purification is carried out by recrystallization from ethyl acetate. Yield: 50.0 g of white crystals (93% of theoretical yield).
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
E Amadori, W Heupt - Analytical Methods for Pesticides and Plant …, 1978 - hero.epa.gov
PESTAB. Chlorflurecol-methyl is a growth-retarding and suppressing agent transported through the plant either by the leaves or the roots. It can retard excessive turf and is used …
Number of citations: 2 hero.epa.gov
TL Watschke, FW Long, JM Duich - Weed Science, 1979 - cambridge.org
… The materials used were: MH (1,2-dihydro-3,6-pyridazinedione); chlorflurenol (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate), plus methyl 9-hydroxyfluorene-9-carboxylate, and …
Number of citations: 39 www.cambridge.org
TL Watschke - … of the second international turfgrass research …, 1974 - Wiley Online Library
… (2 .2 .1 )heptane-2 ,3 dicarboxylic acid] ; the other two were commercially available: Posan [methyl 2-chloro-9-hydroxyfluorene-9-carboxylate; methyl 9hydroxyfluorene-9-carboxylate; …
Number of citations: 14 acsess.onlinelibrary.wiley.com
DW Kretchman, NA Hadidi - HortScience, 1980 - journals.ashs.org
… used was the commercial formulation of Curbiset2 which contained 3.5% methyl 2- chloro- 9 - hy droxy flu oren e -9-c arb oxylate, 0.9% methyl 9-hydroxyfluorene9 -carboxylate and 0 .…
Number of citations: 1 journals.ashs.org
DM Elkins - Agronomy Journal, 1974 - Wiley Online Library
… methylimino diacetic acid (MON‐820); N,N‐Bis (phosphonomethyl) glycine (MON‐845); methyl‐2‐chloro‐9‐hydroxyfluorene‐9‐carboxylate, methyl‐9‐hydroxyfluorene‐9‐carboxylate, …
Number of citations: 24 acsess.onlinelibrary.wiley.com
DM Elkins, DL Suttner - Agronomy journal, 1974 - Wiley Online Library
… glycine]; MBR-6033 (3 • trifluoromethyl-sulfonamido · fl· acetotoluidide); and Maintain CF-125 (methyl-2-chloro-9-hydroxyfluorene-9-carboxylate, methyl-9-hydroxyfluorene-9-carboxylate…
Number of citations: 31 acsess.onlinelibrary.wiley.com
RP DOSS, PM NEUMANN… - Physiologia …, 1977 - Wiley Online Library
… 70% (w/w) methyI-2-chloro-9hydroxyfiuorene-9-carboxylate, 15% (w/w) methyl-2, 7dichloro-9-hydroxyfluorene-9-carboxylate and 15% (w/w) methyl-9-hydroxyfluorene-9-carboxylate (…
Number of citations: 14 onlinelibrary.wiley.com
SJ Blaikie, J Leonardi, EK Chacko… - Australian Journal of …, 1999 - CSIRO Publishing
… The morphactin solution contained 12.5% active ingredient (ai) and comprised methyl 2 chloro-9-hydroxyfluorene-9-carboxylate, methyl 9-hydroxyfluorene-9-carboxylate and methyl 2,7 …
Number of citations: 6 www.publish.csiro.au
DL Pole, J Warkentin - The Journal of Organic Chemistry, 1997 - ACS Publications
… Methyl 9-hydroxyfluorene-9-carboxylate (6) was also isolated and the mass spectrum (GC/MS) found to match a literature mass spectrum. Since the GC trace of the crude mixture did …
Number of citations: 21 pubs.acs.org
SH Tucker - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… cit.), varying amounts of methyl 9-hydroxyfluorene-9-carboxylate being obtained. Ethyl P-methylcrotonate and ethyl a-cyano-P-methylcrotonate also failed to combine with methyl …
Number of citations: 6 pubs.rsc.org

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